molecular formula C17H17ClN4O B2644207 (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 1390913-79-7

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2644207
CAS No.: 1390913-79-7
M. Wt: 328.8
InChI Key: WNLFZHHUPJIPBQ-UHFFFAOYSA-N
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Description

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a synthetic small molecule characterized by a pyrazole core substituted with a 2-chloroethyl group, a cyano-functionalized propenamide backbone, and a chiral N-(1-phenylethyl) substituent.

For instance, cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide) and diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide) are agrochemicals with similar cyanoamide motifs . The compound’s stereochemistry and substituents likely influence its binding affinity and stability compared to these analogs.

Properties

IUPAC Name

(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-13(15-5-3-2-4-6-15)21-17(23)16(10-19)9-14-11-20-22(12-14)8-7-18/h2-6,9,11-13H,7-8H2,1H3,(H,21,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFZHHUPJIPBQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2)CCCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CN(N=C2)CCCl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazole ring using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the cyano group: This can be done by reacting the intermediate with a cyanating agent like sodium cyanide.

    Addition of the phenylethyl group: This step involves the reaction of the intermediate with a phenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The presence of the chloroethyl group is significant as it can enhance the compound's reactivity towards nucleophiles, potentially leading to DNA alkylation and subsequent apoptosis in cancer cells. Research indicates that similar compounds have shown activity against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

Compounds with pyrazole structures have been documented for their antimicrobial activities. The unique electronic properties imparted by the cyano and chloroethyl groups may enhance their efficacy against bacterial strains. Preliminary studies suggest that derivatives of this compound could be screened for antibacterial and antifungal activities .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of pyrazole derivatives. The compound's ability to inhibit specific inflammatory pathways could be explored in models of chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that compounds with similar structures exhibited significant antiproliferative activity, suggesting that (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide could also possess similar properties .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyrazole derivatives demonstrated that certain modifications to the structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that this compound may also exhibit promising antimicrobial effects .

Mechanism of Action

The mechanism of action of (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of their function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide Pyrazole + propenamide 2-Chloroethyl, cyano, N-(1-phenylethyl) ~331.8 (calculated) Agrochemical R&D
2-cyano-N-(1-phenylethyl)acetamide (3e) Acetamide Cyano, N-(1-phenylethyl) 219.25 Synthetic intermediate
2-cyano-N-(1-(4-methoxyphenyl)ethyl)acetamide (3f) Acetamide Cyano, 4-methoxyphenyl 249.28 (calculated) Bioactive precursor
Cymoxanil Cyanoacetamide Methoxyimino, ethylaminocarbonyl 198.18 Fungicide
Diclocymet Cyanoamide 2,4-Dichlorophenyl, dimethylbutanamide ~329.2 (calculated) Plant protection agent
Key Observations:

Structural Complexity : The target compound’s pyrazole ring and chloroethyl group distinguish it from simpler acetamides like 3e and 3f , which lack heterocyclic moieties. This may enhance its interaction with biological targets (e.g., enzymes or receptors) .

Stereochemical Influence: The (Z)-configuration of the propenamide group could confer rigidity and specific binding preferences compared to non-stereospecific analogs like cymoxanil .

Bioactivity and Stability

  • Cymoxanil and diclocymet are commercially used for their systemic activity in plant protection, targeting fungal pathogens. The target compound’s pyrazole core, however, might enable novel modes of action, as pyrazoles are known inhibitors of mitochondrial complex III in fungi .
  • The chiral N-(1-phenylethyl) group in the target compound could improve lipid solubility and membrane permeability compared to 3e and 3f , which have simpler aryl groups .

Biological Activity

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H19ClN4O2, with a molecular weight of 310.78 g/mol. The structure features a pyrazole ring, a cyano group, and a chloroethyl moiety, which are significant for its biological interactions.

Research indicates that compounds containing a chloroethyl group can interact with various biological pathways. For instance, similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell proliferation and survival in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Anticancer Activity

  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in various cancer cell lines.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to trigger programmed cell death through the activation of stress-related pathways such as JNK (c-Jun N-terminal kinase), leading to increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeMechanism Description
AnticancerInduces cell cycle arrest and apoptosis through inhibition of PI3K/Akt pathway
JNK ActivationEnhances JNK phosphorylation, contributing to apoptotic signaling
CytotoxicityExhibits dose-dependent cytotoxic effects in prostate and breast cancer cells

Case Studies

Several studies have highlighted the biological activity of related compounds. For example:

  • Study on E1 Compound : A study on 4-(2-chloroethyl)-phenyl acetate (E1) revealed that it inhibits Akt and mTOR pathways, leading to enhanced JNK activation and subsequent apoptosis in cancer cells .
  • Synthesis and Characterization : Research focusing on related pyrazole derivatives has shown promising results in terms of their synthesis and biological evaluations, indicating potential for developing new anticancer agents .

Research Findings

Recent investigations into pyrazole derivatives have underscored their potential therapeutic applications. The structural modifications involving chloroethyl groups have been associated with enhanced biological activity against various cancers.

Table 2: Comparative Analysis of Related Compounds

Compound NameTarget PathwayObserved Effects
(Z)-3-[1-(2-Chloroethyl)pyrazol]PI3K/Akt/mTORCell cycle arrest, apoptosis
4-(2-chloroethyl)-phenyl acetatePI3K/AktInhibition of proliferation
2-cyano-3-(1-phenyl-pyrazol)UnknownPotential anticancer activity

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide?

Methodological Answer:
The synthesis typically involves coupling a pyrazole-4-yl precursor with a cyanoenamide scaffold. For example:

Pyrazole Subunit Preparation : Start with 1-(2-chloroethyl)pyrazole derivatives synthesized via nucleophilic substitution (e.g., reacting 4-bromo-pyrazole with 2-chloroethylamine).

Cyanoenamide Formation : React 2-cyanoacetamide derivatives with activated carbonyl intermediates (e.g., via Knoevenagel condensation) to form the enamide backbone .

Coupling Steps : Use peptide coupling reagents (e.g., EDCI/HOBt) to attach the phenylethylamine moiety to the pyrazole-cyanoenamide core.
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to favor the (Z)-isomer, confirmed by NMR coupling constants .

Basic: How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
    • Pyrazole ring protons (~6.5–7.5 ppm, aromatic region).
    • Cyano group absence of protons but confirmed via IR (~2200 cm1^{-1}) .
    • (Z)-configuration evidenced by coupling constants (JJ) between vinyl protons (typically 10–12 Hz).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for single-crystal analysis .

Advanced: How can researchers address discrepancies in stereochemical assignments of the enamide moiety?

Methodological Answer:

  • Comparative Analysis : Cross-validate NMR-derived JJ-values with X-ray crystallographic data to resolve (Z)/(E) ambiguity .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict the most stable configuration and compare with experimental data .
  • Dynamic NMR : Observe temperature-dependent shifts to detect rotational barriers around the enamide double bond .

Advanced: What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

  • Cytotoxicity Screening : Use the MTT assay on cancer cell lines (e.g., HCT-116) to assess IC50_{50} values, referencing vinblastine as a positive control .
  • Target-Specific Assays :
    • STAT3 Inhibition : Employ luciferase reporter assays in STAT3-overexpressing cell lines, as seen in structurally related inhibitors like WP1066 .
    • Kinase Profiling : Utilize kinase panel assays to identify off-target effects.
  • Solubility Optimization : Dissolve the compound in DMSO (≤50 mg/mL) and dilute in assay buffers to avoid precipitation .

Advanced: How can solubility limitations in biological assays be mitigated?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
  • Structural Modifications : Introduce polar substituents (e.g., hydroxyl or morpholine groups) on the phenyl or pyrazole moieties, as demonstrated in related enamide derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-containing enamide derivatives?

Methodological Answer:

  • Core Modifications :
    • Pyrazole Ring : Vary substituents (e.g., chloroethyl vs. methyl groups) to assess steric/electronic effects on target binding .
    • Phenylethyl Group : Test enantiomeric purity (R vs. S configuration) using chiral HPLC, as seen in WP1066 studies .
  • Biological Testing : Correlate substituent changes with activity in target assays (e.g., STAT3 inhibition) and ADMET profiles .
  • Data Analysis : Use multivariate regression models to quantify substituent contributions to potency and selectivity .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose Optimization : Conduct dose-response studies in animal models, adjusting for species-specific differences in enzyme expression .

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